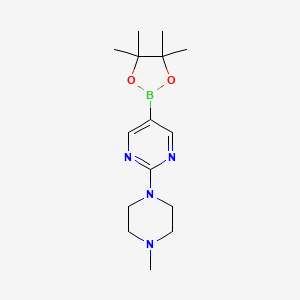

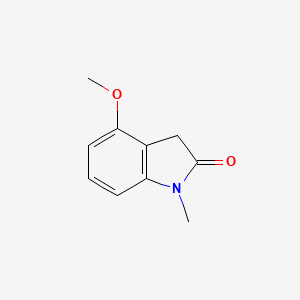

![molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1](/img/structure/B1317799.png)

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

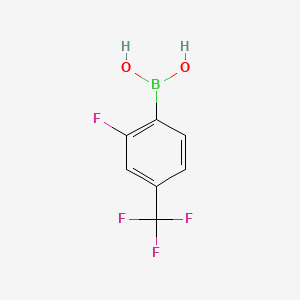

The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 254.29 .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . DHPMs have a broad spectrum of pharmacological applications such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic agents .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2-(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .

Antibacterial Effects

This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . These inhibitors can be used to treat bacterial infections.

Inhibitors of Human Nitric Oxide Synthase Isoforms

It is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . These inhibitors can be used in the treatment of diseases related to nitric oxide synthase.

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This shows the potential of this compound in the treatment of leishmaniasis.

Antioxidant and Antimicrobial Evaluation

This compound is used in the synthesis of novel 2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives, which are evaluated for their antioxidant and antimicrobial properties . This shows the potential of this compound in the development of new antioxidant and antimicrobial agents.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .

Wirkmechanismus

Target of Action

Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, suggesting they may interact with multiple receptors .

Mode of Action

It’s known that similar compounds, such as 3,4-dihydroisoquinolinones, interact with their targets through nucleophilic attack . The compound may bind to its target receptor, leading to changes in the receptor’s function .

Biochemical Pathways

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a key enzyme in both breast and prostate cancer .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting good bioavailability .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIXUPKLCRNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)